(E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide
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Overview
Description
(E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a dimethoxyphenyl group, a naphthyl group, and a hydroxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, naphthalene, and acrylamide.
Condensation Reaction: The first step involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate imine.
Reduction: The imine is then reduced to form the corresponding amine.
Acrylamide Formation: The final step involves the reaction of the amine with acryloyl chloride to form the desired acrylamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acrylamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxypropyl)acrylamide: Lacks the naphthyl group.
(E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(phenyl)propyl)acrylamide: Contains a phenyl group instead of a naphthyl group.
Uniqueness
(E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide is unique due to the presence of both a dimethoxyphenyl group and a naphthyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
The compound (E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acrylamide , with the CAS Number 1421588-87-5, is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C24H25NO4
- Molecular Weight : 391.5 g/mol
- Structure : The compound features a phenyl ring substituted with methoxy groups and a naphthyl group, contributing to its unique biological properties.
Antimicrobial Activity
Recent studies have focused on the antimicrobial properties of various acrylamide derivatives, including the target compound. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown promising results:
- Minimum Inhibitory Concentration (MIC) : Derivatives similar to this compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : Some derivatives demonstrated significant inhibition of biofilm formation, surpassing the efficacy of established antibiotics like Ciprofloxacin .
Cytotoxicity and Safety
Evaluating the safety profile of this compound is crucial for its potential therapeutic use:
- Hemolytic Activity : Related compounds exhibited low hemolytic activity (% lysis range from 3.23% to 15.22%), indicating a favorable safety profile compared to standard hemolytic agents .
- Noncytotoxicity : Compounds in this class showed IC50 values greater than 60 μM, suggesting they are noncytotoxic at therapeutic concentrations .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of DNA Gyrase and Dihydrofolate Reductase (DHFR) : Some derivatives have been identified as inhibitors of these enzymes, which are critical for bacterial DNA replication and folate synthesis .
Study on Related Acrylamide Derivatives
A study evaluated several acrylamide derivatives for their antimicrobial and cytotoxic properties. The findings indicated that certain modifications in the molecular structure could enhance antimicrobial activity while maintaining low toxicity levels. Although specific data on the target compound was not provided, trends observed in related compounds suggest a potential for similar or enhanced biological activity.
Compound | MIC (μg/mL) | Hemolytic Activity (%) | IC50 (μM) |
---|---|---|---|
7b | 0.22 | 3.23 | >60 |
10 | 0.25 | 15.22 | >60 |
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-28-22-12-10-17(16-23(22)29-2)11-13-24(27)25-15-14-21(26)20-9-5-7-18-6-3-4-8-19(18)20/h3-13,16,21,26H,14-15H2,1-2H3,(H,25,27)/b13-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXJAYRMPOIZCY-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCC(C2=CC=CC3=CC=CC=C32)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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